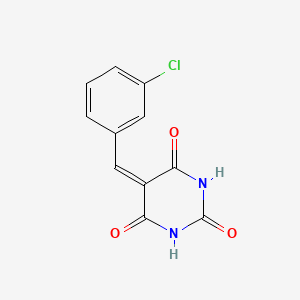
2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(4-methylbenzyl)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(4-methylbenzyl)-1,3-thiazolidin-4-one is a chemical compound with potential applications in scientific research. This compound is known for its unique structure and biological properties, which make it a promising candidate for various research studies.
作用機序
The mechanism of action of 2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(4-methylbenzyl)-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in inflammation. It has also been shown to inhibit the activity of lipoxygenase (LOX), which is an enzyme involved in the production of leukotrienes. Additionally, this compound has been shown to inhibit the activity of protein kinase C (PKC), which is a signaling pathway involved in cell growth and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(4-methylbenzyl)-1,3-thiazolidin-4-one are diverse and include antioxidant, anti-inflammatory, antimicrobial, and hypoglycemic effects. This compound has been shown to scavenge free radicals and protect cells from oxidative damage. It has also been shown to reduce inflammation by inhibiting the activity of COX-2 and LOX. Additionally, this compound has been shown to have antimicrobial effects against various bacteria and fungi. Finally, this compound has been shown to lower blood glucose levels and improve insulin sensitivity in animal studies.
実験室実験の利点と制限
One advantage of using 2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(4-methylbenzyl)-1,3-thiazolidin-4-one in lab experiments is its diverse range of biological properties. This compound has potential applications in various scientific research studies, including cancer treatment, inflammation, and diabetes. Additionally, this compound has been shown to have low toxicity and high stability, making it a promising candidate for further research. One limitation of using this compound in lab experiments is its limited solubility in water, which may require the use of organic solvents for certain experiments.
将来の方向性
There are several future directions for the research of 2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(4-methylbenzyl)-1,3-thiazolidin-4-one. One direction is to investigate the potential use of this compound in combination with other drugs for cancer treatment. Another direction is to investigate the mechanism of action of this compound in more detail, particularly its effects on various signaling pathways. Additionally, further research is needed to determine the potential use of this compound in the treatment of other diseases, such as Alzheimer's disease and cardiovascular disease. Finally, future research should focus on developing more efficient synthesis methods for this compound to improve its accessibility for scientific research.
合成法
The synthesis of 2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(4-methylbenzyl)-1,3-thiazolidin-4-one involves the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde and 4-methylbenzylamine with thiosemicarbazide in the presence of acetic acid. The reaction mixture is then refluxed in ethanol to obtain the final product. This synthesis method has been optimized to achieve high yields and purity of the compound.
科学的研究の応用
2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(4-methylbenzyl)-1,3-thiazolidin-4-one has potential applications in various scientific research studies. This compound has been shown to have antioxidant, anti-inflammatory, and antimicrobial properties. It has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells. Additionally, this compound has been investigated for its potential use in the treatment of diabetes, as it has been shown to have hypoglycemic effects.
特性
IUPAC Name |
2-(1,3-diphenylpyrazol-4-yl)-3-[(4-methylphenyl)methyl]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3OS/c1-19-12-14-20(15-13-19)16-28-24(30)18-31-26(28)23-17-29(22-10-6-3-7-11-22)27-25(23)21-8-4-2-5-9-21/h2-15,17,26H,16,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVYUYNUCNIYTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(SCC2=O)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-amino-4-(4-fluorophenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5084194.png)
![5-(3,4-dichlorophenyl)-N-(4-methoxybenzyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5084211.png)
![sodium 5-{[3-(2,5-dibromo-4-methylphenyl)-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl]amino}-2-methylbenzenesulfonate](/img/structure/B5084214.png)
![10-[2-(4-morpholinyl)ethyl]-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole dihydrochloride](/img/structure/B5084223.png)
![2-ethoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5084229.png)
![2-propyn-1-yl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate](/img/structure/B5084234.png)
![N-(4-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B5084241.png)

![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5084255.png)
![3-chloro-5-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5084258.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5084260.png)
![2-[(1-cyclobutyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5084262.png)

![1-(3-fluorobenzyl)-4-({1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-2-piperazinone](/img/structure/B5084295.png)